CP-640186 hydrochloride (CAS: 591778-70-0) is a highly validated, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC1 and ACC2) that binds reversibly to the carboxyltransferase (CT) domain. For procurement professionals and lead scientists, this compound serves as a critical benchmark material in metabolic disease modeling, oncology lipid metabolism research, and assay validation. Unlike many early-generation ACC inhibitors, CP-640186 does not require intracellular metabolic activation and exhibits robust pharmacokinetic properties suitable for both in vitro biochemical assays and systemic in vivo models. The hydrochloride salt form is specifically prioritized for its enhanced handling properties, superior aqueous compatibility, and reliable dissolution in standard dosing vehicles, making it the preferred choice for ensuring reproducible target engagement across complex experimental workflows[1].
Substituting CP-640186 hydrochloride with other well-known ACC inhibitors introduces severe methodological and translational risks. Utilizing the common substitute TOFA requires intracellular conversion to TOFyl-CoA via acyl-CoA synthetase, creating a dependency on the metabolic state of the specific cell line and rendering it completely ineffective in cell-free biochemical screening assays[1]. Conversely, substituting with the natural product Soraphen A shifts the binding site from the CT domain to the allosteric BC domain and introduces poor pharmacokinetic properties that severely limit systemic in vivo translation [2]. Furthermore, procuring the CP-640186 free base instead of the hydrochloride salt complicates formulation, increasing the risk of precipitation during oral gavage or intravenous dosing, which directly compromises dose-response reproducibility in costly animal models .
CP-640186 hydrochloride provides direct, reversible inhibition of the ACC carboxyltransferase (CT) domain with an IC50 of ~50 nM in isolated enzyme assays [1]. In contrast, the common in-class substitute TOFA is a prodrug that requires intracellular conversion into TOFyl-CoA to become active, making it unsuitable for cell-free biochemical screening and highly variable across cell lines with differing acyl-CoA synthetase expression[2].
| Evidence Dimension | Cell-free enzymatic IC50 (Direct target engagement) |
| Target Compound Data | IC50 ~53-61 nM (active without pre-incubation or cellular metabolism) |
| Comparator Or Baseline | TOFA (Inactive without metabolic conversion to TOFyl-CoA) |
| Quantified Difference | CP-640186 is directly active in biochemical assays; TOFA requires cellular machinery to function. |
| Conditions | Isolated rat liver ACC1 / skeletal muscle ACC2 cell-free assays |
Procuring CP-640186 ensures reliable, activation-independent results in both biochemical high-throughput screening and diverse cellular models.
For translational research, CP-640186 hydrochloride demonstrates robust systemic efficacy, inhibiting in vivo fatty acid synthesis in rats with an ED50 of 13 mg/kg [1]. While alternative inhibitors like Soraphen A exhibit potent in vitro IC50 values (~5 nM), their complex macrocyclic structure results in poor pharmacokinetic properties, severely restricting their utility in systemic animal models [2].
| Evidence Dimension | In vivo efficacy (Fatty acid synthesis inhibition ED50) |
| Target Compound Data | ED50 = 13 mg/kg (rats, oral/systemic dosing) |
| Comparator Or Baseline | Soraphen A (Poor PK, largely restricted to in vitro use) |
| Quantified Difference | CP-640186 provides viable systemic dosing; Soraphen A lacks reliable in vivo translation. |
| Conditions | In vivo rat models measuring whole-body fatty acid synthesis and oxidation |
Buyers transitioning from cellular assays to animal models must select CP-640186 to ensure pharmacokinetic viability and systemic target engagement.
CP-640186 hydrochloride achieves near 1:1 equipotent inhibition of both ACC isoforms, with an IC50 of 53 nM for ACC1 (lipogenesis) and 61 nM for ACC2 (fatty acid oxidation) [1]. This balanced profile is critical for systemic metabolic modeling, as selective inhibition of only one isoform often fails to produce the dual benefit of reducing tissue malonyl-CoA while simultaneously stimulating whole-body fatty acid oxidation [2].
| Evidence Dimension | ACC1 vs ACC2 IC50 Ratio |
| Target Compound Data | 53 nM (ACC1) / 61 nM (ACC2) — Ratio ~1:1.15 |
| Comparator Or Baseline | Isoform-selective inhibitors (e.g., ACC1-skewed agents) |
| Quantified Difference | CP-640186 equally suppresses lipogenesis and disinhibits oxidation; selective agents leave one pathway active. |
| Conditions | Recombinant/isolated rat ACC1 and ACC2 assays |
Procuring a balanced dual inhibitor is essential for comprehensive metabolic syndrome modeling where both lipid synthesis and oxidation must be modulated.
The hydrochloride salt of CP-640186 is specifically utilized to improve handling and dissolution in standard biological buffers and in vivo dosing vehicles compared to the free base . This enhanced solubility reduces the risk of compound precipitation during oral gavage or intravenous administration, ensuring that the administered dose accurately reflects the bioavailable concentration.
| Evidence Dimension | Aqueous processability and dosing vehicle compatibility |
| Target Compound Data | CP-640186 hydrochloride (stable in standard aqueous/organic co-solvent vehicles) |
| Comparator Or Baseline | CP-640186 free base (higher precipitation risk in physiological buffers) |
| Quantified Difference | Hydrochloride salt provides superior dissolution kinetics and dosing consistency. |
| Conditions | Preparation of clear solutions for in vivo animal dosing (e.g., DMSO/PEG/Water mixtures) |
Selecting the hydrochloride salt minimizes vehicle-induced artifacts and ensures reproducible pharmacokinetics in costly animal studies.
Directly following from its robust 13 mg/kg ED50 and dual ACC1/2 inhibition, CP-640186 hydrochloride is the ideal choice for oral dosing in diet-induced obesity or hepatic steatosis models. It allows researchers to simultaneously block de novo lipid synthesis and promote whole-body fatty acid oxidation without the pharmacokinetic limitations of macrocyclic alternatives [1].
Because it binds directly to the CT domain without requiring intracellular metabolic activation, this compound is a highly reliable positive control in biochemical ACC assays. It is the procured standard for validating novel allosteric or active-site competitors where prodrugs like TOFA would fail to show activity [1].
Leveraging its predictable in vitro to in vivo translation, CP-640186 hydrochloride is widely used to evaluate the dependency of specific tumor lineages on de novo lipogenesis. It provides a direct, activation-independent mechanism to starve cancer cells of fatty acids, offering cleaner mechanistic insights than agents requiring acyl-CoA synthetase activation [1].